Ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate
Description
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl 2-methyl-3-(N-methylanilino)-3-oxopropanoate |
InChI |
InChI=1S/C13H17NO3/c1-4-17-13(16)10(2)12(15)14(3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 |
InChI Key |
OLPCTTHFIYQZMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C(=O)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Ethyl 3-(Methyl(phenyl)amino)-3-Oxopropanoate
This method introduces the 2-methyl group via α-alkylation of the β-ketoamine precursor.
Reaction Overview
Ethyl 3-(methyl(phenyl)amino)-3-oxopropanoate undergoes alkylation with methyl iodide (MeI) under basic conditions to yield the target compound. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) serves as the base, deprotonating the α-carbon to facilitate nucleophilic attack by MeI.
Stepwise Protocol
Synthesis of Ethyl 3-(Methyl(phenyl)amino)-3-Oxopropanoate
- React ethyl acetoacetate with methyl(phenyl)amine under acidic or basic conditions (e.g., HCl or NaH).
- Purify via column chromatography (hexane/EtOAc gradients).
α-Alkylation with Methyl Iodide
Purification
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 0°C → RT (1–2 hours) | |
| Base | NaH or KOtBu | |
| Yield | >85% (after purification) | |
| Purity | >95% (HPLC) |
Bromination and Substitution
This approach involves brominating the α-position of ethyl 3-(methyl(phenyl)amino)-3-oxopropanoate, followed by methyl substitution.
Key Steps
α-Bromination
Methyl Substitution
Challenges and Limitations
- Steric Hindrance : The β-ketoamine group may hinder nucleophilic attack at the α-position.
- Side Reactions : Over-bromination or decomposition of the ester under harsh conditions.
Palladium-Catalyzed Hydrogenation
This method is employed for deprotection or functional group transformations in intermediates.
Cyclization and Rearrangement
Cyclization reactions are used to generate heterocyclic derivatives, which may be precursors to the target compound.
Procedure Outline
- Cyclization with Cu(OAc)₂
Mechanistic Insight
Alternative Routes: Mannich Reaction
The Mannich reaction introduces the methyl(phenyl)amino group into ethyl acetoacetate.
Theoretical Pathway
React Ethyl Acetoacetate
- Condense with methyl(phenyl)amine and formaldehyde under acidic conditions.
- Form the β-ketoamine intermediate.
α-Methylation
- Alkylate the α-carbon as described in Method 1.
Advantages
- Versatility : Suitable for diverse amines and esters.
- Mild Conditions : Avoids harsh reagents.
Critical Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Alkylation (Method 1) | High yield, scalable | Requires anhydrous conditions |
| Bromination (Method 2) | Direct α-functionalization | Steric hindrance, side reactions |
| Hydrogenation (Method 3) | Clean deprotection | Limited to benzyl-protected amines |
| Mannich Reaction (Method 5) | Flexible for analog synthesis | Formaldehyde toxicity concerns |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate involves its interaction with specific molecular targets. The ester and amine groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 2-Position
Ethyl 3-(methyl(phenyl)amino)-3-oxopropanoate (328)
- Structure : Lacks the 2-methyl group present in the target compound.
- Synthesis : Prepared via acid-catalyzed condensation, yielding 78% as a colorless oil .
- ¹H-NMR : δ 1.29 (t, CH₃), 3.43 (s, CH₂), 4.23 (q, CH₂CH₃), and a carboxylic acid proton at δ 10.64 .
Ethyl 2-bromo-3-(methyl(phenyl)amino)-3-oxopropanoate
- Structure : Bromine substitution at the 2-position.
- Synthesis : Generated via Selectfluor®-mediated bromination (99% yield) .
- ¹³C-NMR : δ 177.0 (C=O), 165.5 (C-Br), 142.3 (aromatic) .
- Application : Enhanced electrophilicity at the 2-position facilitates cross-coupling reactions .
Ethyl 2-fluoro-3-(methyl(phenyl)amino)-3-oxopropanoate
Ester Group Modifications
tert-Butyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate (335)
- Structure : tert-Butyl ester replaces ethyl.
- Synthesis : 73% yield via alkylation with methyl iodide .
- Impact : Increased steric bulk improves hydrolytic stability, making it suitable for prolonged storage or acidic reaction conditions .
Methyl 2-methyl-3-[methyl(phenyl)amino]-3-oxopropanoate
Aromatic and Amino Group Modifications
Ethyl 3-[(4-bromophenyl)amino]-3-oxopropanoate
- Structure : 4-Bromo substitution on the phenyl ring.
- Synthesis : 85% yield via copper-catalyzed cyclization .
- Utility : Bromine enhances halogen bonding in crystal engineering .
Ethyl 3-((2-benzyl-3-methoxy-3-oxopropyl)amino)-3-oxopropanoate (2a)
Comparative Data Table
Key Research Findings
Steric and Electronic Effects: The 2-methyl group in the target compound enhances steric shielding, reducing unwanted side reactions compared to its non-methylated analog .
Halogenation Impact : Bromine and fluorine at the 2-position significantly alter electrophilicity, enabling regioselective functionalization .
Ester Group Influence : tert-Butyl esters exhibit superior stability under acidic conditions, whereas methyl esters offer reduced lipophilicity for drug design .
Biological Activity
Ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, pharmacological properties, and biological mechanisms of action associated with this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl acetoacetate with an appropriate amine under acidic conditions. The following general reaction scheme illustrates this process:
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogenic bacteria and fungi. For instance, a study reported an inhibition zone diameter of up to 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
Anticancer Activity
Several studies have explored the anticancer potential of this compound. In particular, it has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The mechanism appears to involve the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.
Case Study: MCF-7 Cell Line
In a study assessing the effects of this compound on MCF-7 cells, researchers observed:
- IC50 Value : 25 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis via caspase-3 activation.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Cyclooxygenase Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and cancer progression.
- Reactive Oxygen Species Scavenging : It demonstrates antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest:
- Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour post-administration.
- Half-life : Approximately 4 hours, indicating a moderate duration of action.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via α-functionalization of ethyl 3-(methyl(phenyl)amino)-3-oxopropanoate using Selectfluor® as a fluorinating agent under transition-metal-free conditions. Key steps include:
- Reacting the precursor with NaOtBu and ZnCl₂ in diethyl ether, followed by Selectfluor® to introduce substituents at the α-position .
- Purification via flash chromatography (e.g., hexane/EtOAc gradients) improves yields to >85% .
- Optimization Tip : Adjust stoichiometry of ZnCl₂ (1:1 molar ratio to substrate) and reaction temperature (ambient to 110°C) to minimize side products.
Q. How can spectroscopic data (NMR, IR, HRMS) be interpreted to confirm the structure of this compound?
- Methodological Answer :
- ¹H-NMR : Key signals include a triplet for the ethyl ester (δ ~1.23 ppm, J = 7.1 Hz) and a singlet for the N-methyl group (δ ~3.30 ppm) .
- ¹³C-NMR : Carbonyl carbons (C=O) appear at δ ~165–177 ppm, while the quaternary α-carbon resonates at δ ~83–85 ppm in fluorinated derivatives .
- IR : Strong absorption bands at 1660–1670 cm⁻¹ (amide C=O) and 1740–1746 cm⁻¹ (ester C=O) confirm functional groups .
- HRMS : Calculate exact mass using [M+Na]⁺ adducts (e.g., m/z 344.1468 for C₁₇H₂₃NNaO₅) and compare with experimental data .
Advanced Research Questions
Q. What mechanistic pathways govern the α-functionalization of this compound, and how do catalysts influence selectivity?
- Methodological Answer :
- The reaction proceeds via a radical or electrophilic pathway depending on reagents. For example, Selectfluor® generates an electrophilic fluorine species, enabling α-fluorination .
- Copper catalysts (e.g., Cu(OAc)₂·H₂O) promote cyclization reactions by facilitating C–N bond formation, as seen in indole synthesis (85% yield) .
- Experimental Design : Use radical traps (TEMPO) or isotopic labeling (D₂O) to confirm intermediates.
Q. How do substituents on the phenyl ring or ester group affect the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhance electrophilic reactivity at the α-carbon, as shown in fluorination studies .
- Bulkier ester groups (e.g., tert-butyl) reduce steric hindrance in cyclization reactions, improving yields by 15–20% compared to ethyl esters .
- Data Table :
| Substituent | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| -OCH₃ | Fluorination | 88 | |
| -Cl | Cyclization | 78 |
Q. What computational methods are suitable for modeling the compound’s conformational stability or reaction transition states?
- Methodological Answer :
- Use DFT calculations (B3LYP/6-31G*) to model transition states for α-functionalization or cyclization.
- Compare computed IR spectra with experimental data to validate conformers .
- Software: Gaussian or ORCA for energy minimization; VMD for visualization.
Q. How can contradictory spectral data (e.g., split signals in NMR) be resolved for derivatives of this compound?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can identify rotameric equilibria causing split signals .
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping proton environments in fluorinated derivatives .
Application-Oriented Questions
Q. What strategies enable enantioselective synthesis of chiral derivatives of this compound?
- Methodological Answer :
- Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd/BINAP) can induce stereochemistry during α-functionalization .
- Case Study : Ethyl (S,E)-3-((4-methoxybenzyl)amino)-3-oxopropanoate achieved 93% ee using a chiral DMAP derivative .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
- Methodological Answer :
- Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester or amide groups .
- Degradation Pathways : Hydrolysis under acidic conditions yields 3-(methyl(phenyl)amino)-3-oxopropanoic acid, detectable via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
